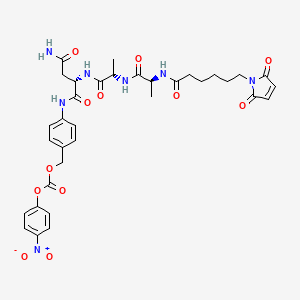

MC-Ala-Ala-Asn-PAB-PNP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C34H39N7O12 |

|---|---|

Poids moléculaire |

737.7 g/mol |

Nom IUPAC |

[4-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |

InChI |

InChI=1S/C34H39N7O12/c1-20(36-28(43)6-4-3-5-17-40-29(44)15-16-30(40)45)31(46)37-21(2)32(47)39-26(18-27(35)42)33(48)38-23-9-7-22(8-10-23)19-52-34(49)53-25-13-11-24(12-14-25)41(50)51/h7-16,20-21,26H,3-6,17-19H2,1-2H3,(H2,35,42)(H,36,43)(H,37,46)(H,38,48)(H,39,47)/t20-,21-,26-/m0/s1 |

Clé InChI |

UZCNUSRZZPELJW-WOVHNISZSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O |

SMILES canonique |

CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the MC-Ala-Ala-Asn-PAB-PNP Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Maleimidocaproyl-Alanine-Alanine-Asparagine-p-aminobenzyl alcohol-p-nitrophenyl carbonate (MC-Ala-Ala-Asn-PAB-PNP) linker, a sophisticated tool in the design of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs). We will delve into its mechanism of action, provide key quantitative data, and present detailed experimental protocols to facilitate its application in research and development.

Core Concepts: Understanding the this compound Linker

The this compound linker is a multi-component system engineered for the conditional release of therapeutic payloads. It is classified as a cleavable linker, designed to remain stable in systemic circulation and selectively release its cargo within the target cell environment.

The linker is comprised of several key functional units:

-

Maleimidocaproyl (MC) group: This unit provides a reactive maleimide (B117702) moiety for covalent conjugation to thiol groups, typically the sulfhydryl groups of cysteine residues on a monoclonal antibody (mAb). The caproyl spacer enhances solubility and reduces steric hindrance.

-

Alanine-Alanine-Asparagine (Ala-Ala-Asn) peptide sequence: This tripeptide is the primary determinant of the linker's cleavage specificity. It is specifically recognized and hydrolyzed by the lysosomal protease legumain , which is often overexpressed in the tumor microenvironment and within cancer cells.[1][2]

-

p-Aminobenzyl alcohol (PAB) self-immolative spacer: Following the enzymatic cleavage of the Ala-Ala-Asn peptide, the PAB spacer undergoes a spontaneous 1,6-elimination reaction. This "self-immolative" cascade ensures the efficient and traceless release of the unmodified payload.

-

p-Nitrophenyl (PNP) carbonate: This activated carbonate serves as a good leaving group, facilitating the efficient conjugation of the linker to an amine-containing payload molecule, forming a stable carbamate (B1207046) bond.

Mechanism of Action: A Step-by-Step Release Pathway

The therapeutic action of an ADC utilizing the this compound linker is a sequential process initiated by targeted delivery and culminating in payload release.

-

Circulation and Targeting: The ADC circulates in the bloodstream, with the linker designed for stability at physiological pH. The monoclonal antibody component directs the ADC to specific antigens on the surface of target cells.

-

Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cell through endocytosis.

-

Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome, an organelle characterized by an acidic environment and a high concentration of degradative enzymes, including legumain.

-

Enzymatic Cleavage: Within the lysosome, legumain recognizes and cleaves the amide bond C-terminal to the asparagine residue in the Ala-Ala-Asn peptide sequence.

-

Self-Immolation: The cleavage of the peptide unmasks an aniline (B41778) nitrogen on the PAB spacer, initiating a rapid, spontaneous 1,6-elimination reaction.

-

Payload Release: This electronic cascade results in the release of the unmodified, fully active cytotoxic payload into the cytoplasm of the target cell, where it can exert its therapeutic effect.

Quantitative Data Summary

The following table summarizes key quantitative data related to the enzymatic cleavage of the Ala-Ala-Asn peptide sequence by legumain. Precise kinetic parameters for the entire linker construct are not widely available in the public domain and may vary depending on the specific experimental conditions and the nature of the conjugated payload.

| Parameter | Value | Substrate | Enzyme | Conditions | Reference |

| Michaelis Constant (Km) | 80 µM | Cbz-Ala-Ala-Asn-AMC | Human legumain | pH 5.5 | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involving the this compound linker.

Synthesis of the MC-Ala-Ala-Asn-PAB-Payload Conjugate

This protocol outlines the synthesis of the drug-linker conjugate prior to its attachment to the antibody. It assumes the availability of the this compound linker and an amine-containing payload.

Materials:

-

This compound

-

Amine-containing payload (e.g., a cytotoxic drug)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

-

Acetonitrile (ACN) and water (H₂O) with 0.1% trifluoroacetic acid (TFA) or formic acid for HPLC

-

Lyophilizer

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Dissolution:

-

Dissolve the this compound linker (1.0 equivalent) in anhydrous DMF or DMSO to a final concentration of 10-50 mg/mL.

-

In a separate vial, dissolve the amine-containing payload (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.

-

-

Reaction:

-

To the solution of the linker, add the solution of the payload.

-

Add DIPEA or NMM (2.0-3.0 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature (20-25°C) for 2-18 hours.

-

Monitor the reaction progress by LC-MS to confirm the formation of the desired product and consumption of starting materials.

-

-

Purification:

-

Upon completion, purify the crude reaction mixture by preparative RP-HPLC using a C18 column and a suitable gradient of water and acetonitrile, both containing 0.1% TFA or formic acid.

-

Collect the fractions containing the purified drug-linker conjugate.

-

-

Lyophilization and Characterization:

-

Lyophilize the pure fractions to obtain the final MC-Ala-Ala-Asn-PAB-Payload conjugate as a solid.

-

Confirm the identity and purity of the final product by LC-MS. The expected mass will be the sum of the mass of the MC-Ala-Ala-Asn-PAB moiety plus the mass of the payload, minus the mass of the p-nitrophenol leaving group.

-

Conjugation of the Drug-Linker to a Monoclonal Antibody

This protocol describes the conjugation of the pre-formed MC-Ala-Ala-Asn-PAB-Payload to a monoclonal antibody via cysteine residues.

Materials:

-

Monoclonal antibody (mAb)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Conjugation buffer (e.g., phosphate-buffered saline (PBS) with 1 mM EDTA, pH 7.4)

-

MC-Ala-Ala-Asn-PAB-Payload conjugate

-

Quenching agent (e.g., N-acetylcysteine)

-

Size-exclusion chromatography (SEC) system (e.g., G25 desalting column)

-

UV-Vis spectrophotometer

-

Hydrophobic Interaction Chromatography (HIC) system

Procedure:

-

Antibody Reduction:

-

Buffer exchange the mAb into the conjugation buffer.

-

Partially reduce the interchain disulfide bonds of the mAb by adding a controlled molar excess of TCEP or DTT (typically 2-5 equivalents per antibody).

-

Incubate the mixture at 37°C for 1-2 hours.

-

Remove the excess reducing agent using a desalting column equilibrated with conjugation buffer.

-

-

Conjugation Reaction:

-

Dissolve the MC-Ala-Ala-Asn-PAB-Payload conjugate in a suitable co-solvent (e.g., DMSO).

-

Add the drug-linker solution to the reduced antibody solution at a molar excess of 4-8 fold.

-

Gently agitate the reaction mixture at room temperature for 1-2 hours.

-

-

Quenching:

-

Quench any unreacted thiol groups on the antibody by adding an excess of N-acetylcysteine.

-

-

Purification and Characterization:

-

Purify the resulting ADC from unconjugated drug-linker and other small molecules using a desalting column.

-

Concentrate the purified ADC to the desired concentration.

-

Determine the protein concentration using UV-Vis spectrophotometry at 280 nm.

-

Determine the average drug-to-antibody ratio (DAR) using HIC.

-

In Vitro Cytotoxicity Assay

This protocol outlines a method to assess the potency of the ADC on antigen-positive and antigen-negative cell lines.

Materials:

-

Antigen-positive and antigen-negative cell lines

-

Cell culture medium and supplements

-

96-well cell culture plates

-

ADC and unconjugated antibody (as a control)

-

Cell viability reagent (e.g., MTT, resazurin)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium.

-

Remove the old medium from the cells and add the diluted ADC or control antibody to the respective wells.

-

Incubate the plates at 37°C in a CO₂ incubator for 72-120 hours.

-

-

Cell Viability Assessment:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the cell viability against the ADC concentration and determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).

-

Plasma Stability Assay

This protocol describes an in vitro assay to evaluate the stability of the ADC linker in plasma.

Materials:

-

ADC

-

Plasma from relevant species (e.g., human, mouse)

-

Phosphate-buffered saline (PBS)

-

37°C incubator

-

LC-MS system

Procedure:

-

Incubation:

-

Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma at 37°C.

-

As a control, incubate the ADC in PBS under the same conditions.

-

-

Sampling:

-

Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144 hours).

-

Immediately freeze the samples at -80°C to halt any degradation.

-

-

Sample Preparation and Analysis:

-

Thaw the samples and process them to isolate the ADC (e.g., using protein A affinity capture).

-

Analyze the intact ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage and payload loss.

-

-

Data Analysis:

-

Plot the average DAR as a function of time to assess the stability of the ADC in plasma.

-

Conclusion

The this compound linker represents a sophisticated and highly specific tool for the targeted delivery of therapeutic agents. Its reliance on legumain for cleavage offers a distinct advantage in targeting tumors with high expression of this protease. The self-immolative PAB spacer ensures the efficient release of the unmodified payload, maximizing its therapeutic potential. The detailed protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals in the rational design and evaluation of next-generation ADCs and other targeted therapies.

References

An In-depth Technical Guide to the ADC Linker: MC-Ala-Ala-Asn-PAB-PNP

This guide provides a comprehensive technical overview of the Maleimidocaproyl-Alanine-Alanine-Asparagine-p-aminobenzyl-p-nitrophenyl carbonate (MC-Ala-Ala-Asn-PAB-PNP) linker, a critical component in the development of Antibody-Drug Conjugates (ADCs). It is intended for researchers, scientists, and professionals in the field of drug development.

Core Structure and Properties

This compound is a cleavable linker system designed for the targeted delivery of cytotoxic payloads. Its multi-component structure allows for stable conjugation in circulation and specific release of the drug within the target cell.

The key components of the linker are:

-

MC (Maleimidocaproyl): A thiol-reactive group that enables covalent conjugation to cysteine residues on a monoclonal antibody (mAb).

-

Ala-Ala-Asn: A tripeptide sequence that serves as a substrate for specific intracellular proteases.

-

PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the peptide sequence, undergoes a 1,6-elimination reaction to release the conjugated payload in its active form.

-

PNP (p-nitrophenyl carbonate): An activated carbonate that serves as a good leaving group, facilitating the conjugation of an amine-containing drug payload.

A related structure, Fmoc-Ala-Ala-Asn-PAB-PNP, is also commercially available and utilized in solid-phase peptide synthesis of the linker.[1][2]

Physicochemical Properties

Quantitative data for this compound and its common precursors are summarized below. This data is essential for understanding the linker's characteristics during synthesis, purification, and conjugation.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| This compound | 1638970-45-2 | C34H39N7O11 | 721.72 | >95% (typical) |

| MC-Ala-Ala-Asn-PAB | 1638970-44-1 | C27H36N6O8 | 572.62 | >96%[3][4] |

| Fmoc-Ala-Ala-Asn-PAB-PNP | 1834516-06-1 | C39H38N6O11 | 766.76 | >95% (typical)[2] |

Mechanism of Action in Antibody-Drug Conjugates

The this compound linker is integral to the targeted cell-killing mechanism of an ADC. The process can be summarized in the following steps:

-

Circulation and Targeting: The ADC circulates in the bloodstream, with the linker stably connecting the antibody to the cytotoxic drug. The antibody component specifically recognizes and binds to a target antigen on the surface of a cancer cell.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis.

-

Lysosomal Trafficking and Enzymatic Cleavage: The ADC is trafficked to the lysosome, an acidic organelle containing various degradative enzymes. Within the lysosome, the tripeptide sequence Ala-Ala-Asn is recognized and cleaved by the protease Legumain, which is often overexpressed in the tumor microenvironment.

-

Self-Immolation and Payload Release: The cleavage of the peptide bond between asparagine and the p-aminobenzyl (PAB) spacer initiates a spontaneous 1,6-elimination reaction. This self-immolative cascade results in the release of the unmodified, active cytotoxic payload into the cytoplasm.

-

Induction of Cell Death: The released cytotoxic drug can then exert its pharmacological effect, leading to the death of the cancer cell.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of an ADC utilizing the this compound linker.

Experimental Protocols

The synthesis of an ADC using the this compound linker involves a multi-step process, including the synthesis of the linker-drug conjugate and its subsequent conjugation to the antibody.

Synthesis of the Drug-Linker Conjugate

This process involves the reaction of the PNP-activated linker with an amine-containing cytotoxic drug.

Materials:

-

This compound

-

Amine-containing cytotoxic payload (e.g., MMAE)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

Procedure:

-

Dissolve this compound (1.1 equivalents) and the amine-containing payload (1 equivalent) in anhydrous DMF.

-

Add DIPEA (3 equivalents) to the solution to act as a base.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using LC-MS until the starting materials are consumed (typically 2-4 hours).

-

Purify the resulting drug-linker conjugate by preparative RP-HPLC.

-

Lyophilize the pure fractions to obtain the solid drug-linker conjugate.

Antibody-Drug Conjugation

This protocol describes the conjugation of the maleimide-containing drug-linker to a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction

-

The purified MC-Ala-Ala-Asn-PAB-Drug conjugate

-

Buffer for conjugation (e.g., PBS, pH 7.4, with 1 mM DTPA)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Size-exclusion chromatography (SEC) system for purification

Procedure:

-

Antibody Reduction:

-

To the antibody solution, add a calculated amount of reducing agent (e.g., 5-10 molar equivalents of TCEP).

-

Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.

-

Remove the excess reducing agent using a desalting column (e.g., G25) equilibrated with conjugation buffer.

-

-

Conjugation:

-

Adjust the concentration of the reduced antibody to 2.5-5 mg/mL in cold conjugation buffer.

-

Add the drug-linker conjugate (typically 1.2-1.5 equivalents per free thiol) to the reduced antibody solution.

-

Incubate the reaction on ice or at room temperature for 1-2 hours.

-

-

Quenching:

-

Add a molar excess of a quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide (B117702) groups.

-

-

Purification:

-

Purify the resulting ADC using SEC to remove unconjugated drug-linker and other impurities.

-

Concentrate the purified ADC and store it under appropriate conditions.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis of an ADC using the this compound linker.

Enzymatic Cleavage of the Ala-Ala-Asn Sequence

The selective cleavage of the Ala-Ala-Asn peptide sequence is a critical aspect of the linker's function. Legumain, a lysosomal cysteine protease, is the primary enzyme responsible for this cleavage.

Legumain Specificity and Kinetics

Legumain exhibits a strong preference for cleaving peptide bonds C-terminal to asparagine (Asn) residues. Its activity is pH-dependent, with optimal cleavage of Asn-containing substrates occurring at a slightly acidic pH (around 5.5-6.0), which is consistent with the lysosomal environment.

| Substrate | Enzyme | pH | kcat/Km (M⁻¹s⁻¹) |

| Z-Ala-Ala-Asn-AMC | Legumain | 5.8 | 36,100 |

Data is illustrative and based on similar substrates. Z-Ala-Ala-Asn-AMC is a commonly used fluorogenic substrate for measuring legumain activity.[1]

This high catalytic efficiency ensures rapid cleavage of the linker upon internalization into the target cell, leading to efficient drug release.

References

- 1. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fmoc-Ala-Ala-Asn-PABC-PNP, ADC linker, 1834516-06-1 | BroadPharm [broadpharm.com]

- 3. SPDP-Val-Cit-PAB-PNP, ADC linker | BroadPharm [broadpharm.com]

- 4. precisepeg.com [precisepeg.com]

Legumain-Cleavable Linkers for Antibody-Drug Conjugates: A Technical Guide

Introduction

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile. While traditional linkers like the cathepsin B-cleavable valine-citrulline (Val-Cit) have seen clinical success, they possess limitations such as hydrophobicity and susceptibility to premature cleavage in circulation, leading to off-target toxicity.[1][2][3][4] This has spurred the development of next-generation linker technologies, with legumain-cleavable linkers showing significant promise.

Legumain, an asparaginyl endopeptidase, is a lysosomal cysteine protease that is overexpressed in a wide range of solid tumors and within the tumor microenvironment (TME), including in tumor-associated macrophages (TAMs).[5][6][7][8] Its expression is significantly lower in normal tissues, making it an attractive target for tumor-specific drug release.[5][7] Legumain's activity is highly dependent on the acidic conditions found within lysosomes (pH 4.5-5.5) and the TME, providing an additional layer of tumor selectivity.[9][10][11] This guide provides an in-depth technical overview of legumain-cleavable linkers for ADCs, covering their mechanism of action, design, quantitative performance data, and the experimental protocols used for their evaluation.

Mechanism of Action

The fundamental principle of legumain-cleavable ADCs is the selective release of the cytotoxic payload within the tumor. This process involves several key steps:

-

Circulation and Targeting: The ADC circulates systemically, with the stable linker preventing premature payload release. The antibody component specifically binds to a tumor-associated antigen on the surface of a cancer cell.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through endocytosis.

-

Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome.

-

Linker Cleavage: Inside the acidic environment of the lysosome, overexpressed and active legumain recognizes and cleaves the specific asparagine-containing peptide sequence of the linker.

-

Payload Release and Action: The cleavage liberates the cytotoxic payload, which can then exert its cell-killing effect, for instance, by inhibiting tubulin polymerization or causing DNA damage.

-

Bystander Effect: In some cases, the released payload can diffuse out of the target cancer cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.[2]

Furthermore, the acidic nature of the TME may also facilitate the extracellular activation of secreted prolegumain, potentially enabling payload release in the tumor interstitium before internalization.[9][12][13]

Figure 1: Mechanism of action of a legumain-cleavable ADC.

Design and Chemistry

The design of legumain-cleavable linkers centers on incorporating peptide sequences that are efficiently recognized and cleaved by the enzyme.

-

Substrate Specificity: Legumain preferentially cleaves peptide bonds on the C-terminal side of asparagine (Asn) residues. Dipeptide sequences such as Alanine-Alanine-Asparagine (Ala-Ala-Asn) and Asparagine-Asparagine (Asn-Asn) have been identified as effective substrates.[1][9][13][14] These Asn-containing linkers are notably more hydrophilic than the traditional Val-Cit linker, which can reduce ADC aggregation and improve pharmacokinetics.[1][2]

-

Self-Immolative Spacers: Many designs incorporate a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), between the cleavage site and the payload. After legumain cleaves the peptide, the PABC spacer spontaneously decomposes, ensuring the release of the payload in its unmodified, fully active form.

-

Direct Payload Coupling: An innovative approach involves the direct attachment of the payload to the asparagine residue.[15][16] This strategy simplifies the synthesis of the linker-payload and further increases hydrophilicity by eliminating the PABC spacer.[15]

Figure 2: General structures of legumain-cleavable linkers.

Quantitative Data Summary

The performance of legumain-cleavable ADCs has been extensively evaluated and compared to the industry-standard Val-Cit linker. The following tables summarize key quantitative data from preclinical studies.

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀)

| ADC Linker-Payload | Cell Line | Target Antigen | Legumain Expression | IC₅₀ (µg/mL) | Reference |

| Asn-Asn-PABC-MMAE | Granta-519 | CD79b | High | ~0.004 | [1] |

| Val-Cit-PABC-MMAE | Granta-519 | CD79b | High | ~0.03 | [1] |

| Asn-Asn-PABC-MMAE | RL | CD79b | Low | ~0.03 | [1] |

| Val-Cit-PABC-MMAE | RL | CD79b | Low | ~0.03 | [1] |

| Asn-Asn-PABC-MMAE | SKBR3 | HER2 | High | ~0.021 | [9] |

| Val-Cit-PABC-MMAE | SKBR3 | HER2 | High | ~0.027 | [9] |

| Gly-Asn-Asn-Gly-Exatecan | BxPC-3 | TROP2 | High | 0.0003 | [16] |

| Val-Cit-PABC-Exatecan | BxPC-3 | TROP2 | High | 0.0004 | [16] |

Data indicates that Asn-Asn linkers provide comparable or, in high-legumain expressing cells, superior potency to Val-Cit linkers.[1][16]

Table 2: Comparative Plasma Stability

| ADC Linker | Plasma Source | Incubation Time | Payload Retained | Reference |

| Asn-Asn-PABC-MMAE | Human | 7 days | >95% | [9] |

| Asn-Asn-PABC-MMAE | Mouse | 7 days | ~85% | [9] |

| Val-Cit-PABC-MMAE | Human | 7 days | >95% | [9] |

| Val-Cit-PABC-MMAE | Mouse | 7 days | ~85% | [9] |

Legumain-cleavable linkers demonstrate excellent stability in both human and mouse plasma, comparable to Val-Cit, suggesting suitability for in vivo applications.[9][17] A key advantage is their resistance to cleavage by human neutrophil elastase, which is implicated in the neutropenia associated with some Val-Cit ADCs.[9][17]

Table 3: Comparative Physicochemical Properties of α-TROP2-Exatecan ADCs

| ADC Linker | DAR | % Aggregation | Δ HIC Retention Time (min) | Reference |

| mc-Gly-Asn-Asn-Gly | 7.9 | 0.2 | -0.21 | [16] |

| mc-Gly-Asn-Asn(GABA) | 7.8 | 0.1 | -0.18 | [16] |

| mc-Val-Cit-PABC | 7.6 | 1.1 | 0.44 | [16] |

| mc-GGFG | 7.7 | 0.8 | 0.49 | [16] |

The negative Δ HIC retention time indicates that legumain-cleavable ADCs are significantly less hydrophobic (more hydrophilic) than their cathepsin-cleavable counterparts.[16] This corresponds with a markedly lower tendency for aggregation.[16]

Experimental Protocols

Evaluating the efficacy and stability of legumain-cleavable ADCs requires a series of specialized assays.

Figure 3: General experimental workflow for ADC evaluation.

Legumain-Mediated Linker Cleavage Assay

-

Objective: To confirm that the linker is specifically cleaved by legumain in a lysosomal environment.

-

Methodology:

-

Lysate Preparation: Prepare lysosomal extracts from rat or human liver tissue or from cancer cells with high legumain expression.

-

Incubation: Incubate the ADC (e.g., at 10 µM) with the lysosomal lysate at 37°C under acidic conditions (e.g., pH 4.5-5.5) that are optimal for legumain activity.[9]

-

Inhibition Control: Run parallel reactions including a specific legumain inhibitor (e.g., AAN-CMK) and a cathepsin B inhibitor (e.g., CA-074) to confirm the cleavage is legumain-specific.[1]

-

Time Points: Collect samples at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Analysis: Quench the reaction and analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify the released payload.[1] Alternatively, a Förster resonance energy transfer (FRET) based assay using a fluorophore/quencher pair connected by the linker can be used for high-throughput screening.[9][13]

-

Plasma Stability Assay

-

Objective: To assess the stability of the ADC linker in circulation and determine the rate of premature payload release.

-

Methodology:

-

Incubation: Incubate the ADC (e.g., at 0.1 mg/mL) in human and mouse plasma at 37°C.[18]

-

Time Points: Collect aliquots at multiple time points over a prolonged period (e.g., 0, 1, 3, 7 days).

-

Sample Preparation: At each time point, process the samples to analyze either the amount of intact ADC or the concentration of released free payload.

-

Analysis:

-

Intact ADC: Use Hydrophobic Interaction Chromatography (HIC) or LC-MS to measure the average Drug-to-Antibody Ratio (DAR). A decrease in DAR over time indicates payload loss.[18]

-

Released Payload: Use an immuno-capture method followed by LC-MS/MS to quantify the amount of free payload in the plasma.[1]

-

-

In Vitro Cytotoxicity Assay

-

Objective: To determine the potency (IC₅₀ value) of the ADC against antigen-positive and antigen-negative cancer cell lines.

-

Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with a serial dilution of the ADC. Include an antigen-negative cell line to assess target-specific killing.

-

Incubation: Incubate the cells for a period of 3 to 5 days at 37°C.

-

Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Plot the cell viability against the ADC concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

-

In Vivo Xenograft Efficacy Study

-

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

-

Methodology:

-

Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5-10 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[16]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

ADC Administration: Randomize mice into treatment groups and administer a single intravenous dose of the ADC, a vehicle control, or a comparator ADC.[16]

-

Monitoring: Measure tumor volumes (e.g., twice weekly with calipers) and body weight (as a measure of toxicity) over a period of 3-4 weeks.

-

Data Analysis: Plot the mean tumor volume for each group over time to assess tumor growth inhibition.

-

Conclusion and Future Directions

Legumain-cleavable linkers represent a significant advancement in ADC technology, offering a solution to many of the drawbacks associated with traditional cathepsin-cleavable linkers. Their hydrophilic nature reduces aggregation and improves physicochemical properties, while their specific cleavage by a tumor-overexpressed enzyme in acidic environments enhances tumor-selective payload delivery.[1][2][16] Preclinical data consistently demonstrates that legumain-cleavable ADCs have comparable or superior efficacy to conventional ADCs, along with excellent plasma stability.[1][4]

The development of this technology is ongoing, with a legumain-cleavable ADC, VIP943 (targeting CD123 for AML and MDS), having advanced into Phase 1 clinical trials (NCT06034275).[16][19] Future research will likely focus on further optimizing peptide sequences for different payloads and tumor types, exploring novel payload combinations, and expanding the application of this promising linker platform to address a wider range of malignancies. The tailored cleavage mechanism of legumain-sensitive linkers holds the potential to widen the therapeutic window of ADCs, leading to safer and more effective cancer treatments.

References

- 1. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orb.binghamton.edu [orb.binghamton.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Role of LGMN in tumor development and its progression and connection with the tumor microenvironment [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. preprints.org [preprints.org]

- 11. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An infection-induced oxidation site regulates legumain processing and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. books.rsc.org [books.rsc.org]

- 15. Expanding the utility of legumain cleavable ADC linkers through direct payload coupling [morressier.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Enzyme-Agnostic Lysosomal Screen Identifies New Legumain-Cleavable ADC Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. aacrjournals.org [aacrjournals.org]

PNP Carbonate as a Leaving Group in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-nitrophenyl (PNP) carbonate as a leaving group in bioconjugation. It covers the fundamental reaction mechanism, applications in drug delivery and protein modification, detailed experimental protocols, and a comparative analysis with other common conjugation chemistries.

Core Principles: The Chemistry of PNP Carbonate Bioconjugation

p-Nitrophenyl carbonates are highly reactive compounds utilized for the modification of biomolecules, primarily targeting primary amines such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins.[1] The reaction results in the formation of a stable carbamate (B1207046) linkage.[2][3]

The key to this chemistry is the electron-withdrawing nature of the nitro group on the phenyl ring, which makes the p-nitrophenoxide a good leaving group.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of the carbonate, leading to the displacement of p-nitrophenol and the formation of the carbamate-linked bioconjugate.[3] This reaction is typically performed in aqueous buffers at a slightly basic pH (7.2-8.5) to ensure the deprotonation of the primary amines, enhancing their nucleophilicity.[3][4]

The stability of the resulting carbamate bond is a significant advantage, being generally more stable than ester and carbonate linkages under physiological conditions.[5] However, the stability can be influenced by the electronic properties of the conjugated molecule.[6]

Quantitative Data Summary

The efficiency and kinetics of bioconjugation reactions are critical for reproducible and well-defined bioconjugates. The following tables summarize quantitative data gathered from various studies on PNP carbonate chemistry.

| Parameter | Value | Conditions | Reference |

| Yield of PNP-activated molecule synthesis | 8.7% (over 5 steps) | Convergent synthesis of a biotin-LDNPC-IMQ reagent. | [7] |

| 82-94% | Synthesis of various lactam carbamates from PNP carbonates. | [8] | |

| Bioconjugation Yield | 20-35% | Conjugation of LNnT-PNPA to BSA (2-3.5 glycans/protein). | [3] |

| Reaction Time for Conjugation | 2 hours | Reductive amination for glycan-PNPA conjugation. | [3] |

| 1 hour | Reaction of DBU with PNP carbonates at 60 °C. | [8] | |

| Hydrolysis of PNP-activated molecule | 77% release of payload after 48h at pH 7 | Aqueous stability of a biotin-LDNPC-IMQ reagent. | [7][9] |

| pKa of p-nitrophenol leaving group | 7.15 | Standard value at 25°C. | [10] |

| 8.02 | For a biotin-phenol leaving group. | [7] |

Table 1: Quantitative data on the synthesis and reactivity of PNP carbonate derivatives.

| Reagent Class | Optimal pH | Reaction Time | Temperature | Common Solvents | Resulting Linkage Stability |

| PNP Carbonates | 7.2 - 8.5 | 1 - 24 hours | Room Temp. or 37°C | Aqueous buffers (phosphate, carbonate, borate), DMF, DMSO | High |

| NHS Esters | 7.2 - 8.5 | 30 - 120 minutes | 4°C - Room Temp. | Aqueous buffers, DMSO, DMF | High (Amide bond) |

Table 2: Comparison of reaction conditions for PNP Carbonates and NHS Esters.[3][4][11]

Experimental Protocols

This section provides detailed methodologies for key experiments involving PNP carbonate chemistry.

Synthesis of a PNP-Activated Linker

This protocol describes the synthesis of a generic PNP-activated carbonate from a hydroxyl-containing molecule.

Materials:

-

Molecule with a hydroxyl group (Molecule-OH)

-

p-Nitrophenyl chloroformate

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the hydroxyl-containing molecule (Molecule-OH) in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add pyridine to the solution (typically 1.1 to 1.5 equivalents).

-

Slowly add a solution of p-nitrophenyl chloroformate in anhydrous DCM (typically 1.1 to 1.5 equivalents) to the stirring solution at room temperature.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure PNP-activated molecule.

-

Characterize the final product by NMR and mass spectrometry.

Protein Conjugation with a PNP-Activated Molecule

This protocol outlines a general procedure for the conjugation of a PNP-activated molecule to a protein.

Materials:

-

Protein to be conjugated (e.g., antibody, enzyme) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

PNP-activated molecule

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer (e.g., 100 mM sodium carbonate buffer, pH 8.5)

-

Size-exclusion chromatography (SEC) column or dialysis cassette for purification

-

UV-Vis spectrophotometer

-

SDS-PAGE equipment

-

Mass spectrometer (optional, for detailed characterization)

Procedure:

-

Protein Preparation: Prepare a solution of the protein at a known concentration (e.g., 1-10 mg/mL) in the reaction buffer.

-

PNP-Reagent Preparation: Prepare a stock solution of the PNP-activated molecule in anhydrous DMF or DMSO at a high concentration (e.g., 10-100 mM).

-

Conjugation Reaction: Add a calculated molar excess of the PNP-activated molecule stock solution to the protein solution. The optimal molar ratio (typically ranging from 5:1 to 50:1 of reagent to protein) should be determined empirically.

-

Incubate the reaction mixture at room temperature or 37°C for 1 to 4 hours with gentle mixing.

-

Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.

-

Purification: Remove the excess, unreacted PNP-activated molecule and the p-nitrophenol byproduct by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).

-

Characterization:

-

Degree of Labeling (DOL): The release of p-nitrophenolate can be monitored spectrophotometrically at ~400 nm to follow the reaction progress. The final DOL can be determined by mass spectrometry (e.g., MALDI-TOF or ESI-MS) by comparing the mass of the conjugated and unconjugated protein.

-

Purity and Aggregation: Analyze the purified conjugate by SDS-PAGE and size-exclusion chromatography (SEC-HPLC) to assess purity and the presence of aggregates.

-

Functionality: Perform a relevant bioassay to confirm that the biological activity of the protein is retained after conjugation.

-

Visualizations: Diagrams of Key Processes

The following diagrams, generated using the DOT language, illustrate the core mechanism and a typical experimental workflow for bioconjugation using PNP carbonate.

Caption: Reaction mechanism of PNP carbonate with a primary amine on a protein.

Caption: A typical workflow for protein modification using a PNP-activated reagent.

Applications in Research and Drug Development

The robust and versatile nature of PNP carbonate chemistry has led to its adoption in various areas of bioconjugation.

-

PEGylation: PNP-activated PEGs are commercially available and widely used to increase the hydrodynamic radius of therapeutic proteins, thereby extending their in vivo circulation half-life and reducing immunogenicity.[12][13]

-

Antibody-Drug Conjugates (ADCs): PNP carbonates serve as effective activating groups for linker-payload complexes, enabling their conjugation to antibodies for targeted cancer therapy.[14] The stability of the resulting carbamate linkage is crucial for the systemic stability of the ADC.

-

Drug Delivery and Prodrugs: This chemistry has been employed to create prodrugs that release their active payload under specific conditions. For instance, ligand-directed PNP carbonates have been designed for transient, in-situ bioconjugation and subsequent time-dependent drug release.[7][9]

-

Surface Immobilization: Proteins can be immobilized on biomaterial surfaces activated with p-nitrophenyl chloroformate, a precursor to PNP carbonates, for applications in orthopedics and other medical devices.

Concluding Remarks

PNP carbonate chemistry offers a reliable and efficient method for the bioconjugation of molecules to proteins and other biomolecules. The formation of a stable carbamate bond, coupled with predictable reaction kinetics, makes it a valuable tool for researchers in academia and industry. While alternatives like NHS esters are also widely used and may offer faster reaction times, PNP carbonates provide a robust and often more stable linkage, which can be advantageous for applications requiring long-term stability of the bioconjugate. Careful optimization of reaction conditions, including pH, temperature, and reactant ratios, is crucial for achieving the desired degree of labeling while preserving the biological function of the protein.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. irejournals.com [irejournals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Ligand‐Directed Nitrophenol Carbonate for Transient in situ Bioconjugation and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. emerginginvestigators.org [emerginginvestigators.org]

- 11. benchchem.com [benchchem.com]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to MC-Ala-Ala-Asn-PAB-PNP for Prodrug Development

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the structure, mechanism, and application of the Maleimidocaproyl-Alanine-Alanine-Asparagine-p-aminobenzyl-p-nitrophenyl carbonate (MC-Ala-Ala-Asn-PAB-PNP) linker, a sophisticated chemical tool designed for the targeted delivery of therapeutic agents. Primarily utilized in the construction of Antibody-Drug Conjugates (ADCs), this linker system ensures payload stability in systemic circulation and facilitates specific, enzyme-mediated release within the target cell's lysosome.

Introduction to Enzyme-Cleavable Linkers in Prodrug Design

The therapeutic index of potent cytotoxic agents is often limited by their toxicity to healthy tissues. Prodrug strategies, particularly in the context of ADCs, mitigate this by ensuring the payload remains inactive until it reaches the target site.[1][2] Enzyme-cleavable linkers are a cornerstone of this approach, designed to be stable in the bloodstream but susceptible to cleavage by enzymes that are overexpressed in the tumor microenvironment or within the lysosomes of cancer cells.[][4]

The this compound linker is an advanced, multi-component system engineered for this purpose. It leverages a specific tripeptide sequence for enzymatic recognition, a self-immolative spacer for efficient drug release, and reactive moieties for conjugation to both the targeting vehicle (e.g., an antibody) and the therapeutic payload.

Core Components and Chemistry

The this compound linker is comprised of four key functional units, each with a distinct role in the prodrug's function.[5][6][7]

-

MC (Maleimidocaproyl) Group: This unit serves as the conjugation handle to the targeting moiety. The maleimide (B117702) group reacts specifically with thiol (sulfhydryl) groups, commonly found in the cysteine residues of antibodies, to form a stable thioether bond.

-

Ala-Ala-Asn (Alanine-Alanine-Asparagine) Tripeptide: This peptide sequence is the linker's defining feature, acting as the recognition site for a specific lysosomal protease. Unlike the more common Val-Cit sequence which is a substrate for Cathepsin B, the Ala-Ala-Asn sequence, particularly with asparagine (Asn) at the P1 position, is a highly specific substrate for Legumain (also known as Asparaginyl Endopeptidase or AEP).[8][9][10][11] Legumain is a cysteine protease that is frequently overexpressed in the lysosomes of various tumor cells and tumor-associated macrophages.

-

PAB (p-Aminobenzyl Alcohol) Spacer: This is a "self-immolative" spacer. Following the enzymatic cleavage of the amide bond between Asparagine and the PAB group, the resulting p-aminobenzyl alcohol undergoes a spontaneous 1,6-elimination reaction. This electronic cascade releases the attached drug in its unmodified, active form, along with carbon dioxide. This mechanism is crucial as it avoids leaving a "stub" of the linker attached to the payload, which could otherwise impair its activity.

-

PNP (p-Nitrophenyl) Carbonate: The p-nitrophenyl carbonate is a highly reactive group that serves as an excellent leaving group. It facilitates the efficient and stable conjugation of payloads containing a nucleophilic amine (-NH2) or hydroxyl (-OH) group, forming a stable carbamate (B1207046) or carbonate bond, respectively.

Below is a diagram illustrating the modular structure of the linker.

Mechanism of Action in an ADC Context

The therapeutic action of an ADC utilizing this linker follows a precise, multi-step intracellular pathway designed to maximize tumor cell killing while minimizing systemic exposure to the active payload.

-

Circulation & Targeting: The ADC circulates systemically. The linker is designed to be highly stable in plasma (pH 7.4), preventing premature drug release.[4][12] The antibody component directs the ADC to cancer cells expressing the target antigen.

-

Internalization: Upon binding to the target antigen, the entire ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome. The internal environment of the lysosome is acidic (pH ~4.5-5.5) and rich in hydrolytic enzymes.

-

Enzymatic Cleavage: Within the lysosome, the enzyme Legumain , which is often highly active in tumor cells, recognizes and cleaves the peptide bond on the C-terminal side of the asparagine residue in the Ala-Ala-Asn sequence.[8][13]

-

Self-Immolation and Payload Release: The cleavage event unmasks an amino group on the PAB spacer, triggering a rapid, spontaneous 1,6-elimination reaction. This cascade breaks the carbamate bond holding the payload, releasing the fully active drug directly into the lysosome, from where it can diffuse into the cytoplasm or nucleus to exert its cytotoxic effect.

The following diagram visualizes this activation pathway.

Quantitative Data Summary

Specific quantitative data for ADCs using the precise this compound linker is limited in publicly available literature. However, data from closely related peptide linkers, particularly those involving Alanine, provide valuable benchmarks for expected performance.

Table 1: Representative In Vitro Stability of Peptide Linkers This table illustrates the high stability of peptide linkers in plasma compared to their rapid cleavage in the presence of target enzymes.

| Linker Type | Matrix/Condition | Stability Metric | Finding | Reference |

| Val-Cit-PABC | Human Liver Lysosomes | >80% Cleavage | Occurred within 30 minutes, showing rapid lysosomal processing. | [14] |

| Val-Cit-PABC | Human Liver S9 Fraction | Slower Cleavage | Slower cleavage compared to lysosomes, indicating lysosomal enzymes are key. | [14] |

| Val-Cit-PABC | Buffer (10 days) | <2% Payload Loss | Demonstrates high chemical stability of the linker itself. | [15] |

| Tandem (Glucuronide-Val-Cit) | Rat Serum (7 days) | Significantly Improved | Showed enhanced stability over standard Val-Cit linkers. | [16][17] |

Table 2: Representative In Vitro Cytotoxicity of ADCs with Ala-Ala Linkers This table presents IC₅₀ values for an ADC using a stereoisomeric l-Ala-l-Ala dipeptide linker, demonstrating potent, antigen-specific cell killing.

| ADC Construct | Cell Line | Target Antigen | Antigen Expression | IC₅₀ (pM) | Reference |

| anti-FRα ADC (l-Ala-l-Ala linker) | KB | Folate Receptor α | >2,000,000/cell | 7 | [18] |

| anti-FRα ADC (l-Ala-l-Ala linker) | T47D | Folate Receptor α | 100,000/cell | 30 | [18] |

| anti-FRα ADC (l-Ala-l-Ala linker) | NCI-H2110 | Folate Receptor α | 50,000/cell | 80 | [18] |

| anti-FRα ADC (d-Ala-d-Ala linker) | NCI-H2110 | Folate Receptor α | 50,000/cell | 7000 | [18] |

Note: The preference for the natural l-Ala-l-Ala configuration in lower-expressing cell lines suggests that the rate of enzymatic cleavage is a critical factor for potency.[18]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and evaluation of ADCs using the this compound linker system.

Synthesis of the Drug-Linker Complex

The synthesis involves two main stages: solid-phase synthesis of the peptide linker and subsequent solution-phase conjugation to the payload.

Protocol 1: Solid-Phase Synthesis of Fmoc-Ala-Ala-Asn(Trt)-PAB-PNP

-

Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes in a solid-phase synthesis vessel.

-

Loading First Amino Acid (Asn): Dissolve Fmoc-Asn(Trt)-OH (2 eq) and diisopropylethylamine (DIPEA) (4 eq) in anhydrous DCM. Add to the resin and agitate for 2 hours. Wash the resin with DCM and N,N-Dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF.

-

Peptide Coupling (Ala x2):

-

For each Alanine residue: Dissolve Fmoc-Ala-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq).

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor completion with a Kaiser test.

-

Wash with DMF and perform Fmoc deprotection as in step 3.

-

-

PAB-PNP Moiety Coupling: Couple a suitable pre-activated PAB-PNP building block using standard coupling reagents as in step 4.

-

Cleavage from Resin: Wash the resin with DCM. Treat with a cleavage cocktail of 1% trifluoroacetic acid (TFA) in DCM for 2-minute intervals, collecting the filtrate into a flask containing pyridine (B92270) to neutralize the acid. Repeat 5-7 times.

-

Purification: Combine the filtrates, evaporate the solvent, and purify the crude product by reverse-phase HPLC to yield the protected peptide-PAB-PNP linker.

Protocol 2: Conjugation of Payload to Linker

-

Dissolution: Dissolve the purified Fmoc-Ala-Ala-Asn(Trt)-PAB-PNP linker (1.1 eq) and the amine-containing payload (1 eq) in anhydrous DMF.

-

Reaction: Add DIPEA (3 eq) to the solution and stir under an inert atmosphere (e.g., nitrogen) at room temperature.

-

Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 2-4 hours.

-

Purification: Purify the resulting drug-linker conjugate by preparative RP-HPLC and lyophilize to obtain a solid product.

Preparation and Evaluation of the ADC

Protocol 3: Conjugation to Antibody

-

Antibody Preparation: Partially reduce the interchain disulfide bonds of the monoclonal antibody in a suitable buffer (e.g., PBS) using a mild reducing agent like TCEP.

-

Conjugation: Add the MC-Ala-Ala-Asn-PAB-Payload complex (typically 5-10 molar excess) to the reduced antibody solution. Allow the reaction to proceed at 4°C for 12-16 hours.

-

Purification: Remove unreacted drug-linker and aggregates by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Characterization: Characterize the final ADC for purity, aggregation (by SEC), and drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or LC-MS.

Protocol 4: In Vitro Cytotoxicity Assay

-

Cell Plating: Seed target antigen-positive and antigen-negative cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and free payload in cell culture medium. Add the solutions to the cells.

-

Incubation: Incubate the plates for 72-120 hours at 37°C in a CO₂ incubator.

-

Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo).

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration. Calculate the IC₅₀ (the concentration that inhibits cell growth by 50%) using a four-parameter logistic regression model.[19][20][21]

Conclusion

The this compound linker represents a highly specific and robust platform for the development of next-generation targeted therapeutics. Its reliance on Legumain for activation offers a distinct cleavage mechanism compared to more common cathepsin-sensitive linkers, potentially providing an advantage in tumors where Legumain is highly expressed. The modular design allows for conjugation to a wide range of antibodies and payloads, making it a versatile tool for researchers. While further studies are needed to fully characterize its in vivo performance, the underlying chemical principles and the data from analogous systems suggest that this linker holds significant promise for improving the therapeutic index of potent anticancer agents.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Fmoc-Ala-Ala-Asn-PAB-PNP, CAS 1834516-06-1 | AxisPharm [axispharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pnas.org [pnas.org]

- 9. The Peptide Ligase Activity of Human Legumain Depends on Fold Stabilization and Balanced Substrate Affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 15. ADC Chemical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. biorxiv.org [biorxiv.org]

- 18. Effect of Linker Stereochemistry on the Activity of Indolinobenzodiazepine Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Enzyme-Triggered Drug Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core principles, mechanisms, and experimental protocols central to the field of enzyme-triggered drug release. This strategy leverages the dysregulation of enzyme activity in pathological tissues to achieve site-specific drug delivery, enhancing therapeutic efficacy while minimizing systemic toxicity.[][2][3]

Core Principles of Enzyme-Triggered Drug Release

Enzyme-responsive drug delivery systems are designed to be stable in systemic circulation and to release their therapeutic payload in response to specific enzymes that are overexpressed in the target microenvironment, such as a tumor or an area of inflammation.[2][4][5] This targeted release is achieved by incorporating enzyme-cleavable linkers or moieties into the drug delivery system.[][2] The high specificity of enzyme-substrate interactions allows for precise drug release, making this a promising strategy for potent and targeted therapies.[3]

The fundamental mechanism involves the enzymatic cleavage of a substrate, which is part of the drug carrier, leading to the release of the active drug.[][6] This can be achieved through several approaches:

-

Cleavage of Drug-Linker Conjugates: The drug is covalently attached to the carrier via an enzyme-sensitive linker.[6]

-

Degradation of the Carrier Matrix: The nanoparticle or hydrogel matrix itself is composed of enzyme-degradable materials.[7]

-

Removal of a "Gatekeeper": In porous materials like mesoporous silica (B1680970) nanoparticles, the pores are capped with an enzyme-cleavable molecule, trapping the drug inside until the enzyme is present.[6]

Key Enzymes in Pathological Microenvironments

Several classes of enzymes are known to be upregulated in disease states, particularly in cancer, and are therefore attractive targets for enzyme-triggered drug release.

| Enzyme Class | Specific Examples | Associated Diseases | Substrate/Linker Examples |

| Proteases | Cathepsins (e.g., Cathepsin B), Matrix Metalloproteinases (MMPs, e.g., MMP-2, MMP-9), Plasmin | Cancer, Inflammation, Myocardial Infarction | Peptide-based linkers (e.g., Val-Cit, Val-Ala, GGFG), Gelatin |

| Phosphatases | Alkaline Phosphatase (ALP) | Bone Metastasis, Liver Disease | Phosphate esters |

| Glycosidases | β-Glucuronidase, Hyaluronidase | Cancer (especially in necrotic tumor regions), Bacterial Infections | Glucuronide-based linkers, Hyaluronic acid |

| Reductases | NAD(P)H:quinone oxidoreductase 1 (NQO1) | Various solid tumors | Quinone-based triggers |

| Lipases | Phospholipase A2 (sPLA2) | Inflammatory diseases, Cancer | Phospholipid-based carriers (liposomes) |

Visualization of Core Concepts

General Mechanism of Enzyme-Triggered Drug Release

The following diagram illustrates the general workflow of an enzyme-triggered drug delivery system, from systemic administration to targeted drug release.

Caption: General workflow of enzyme-triggered drug release.

Signaling Pathway: MMP-Triggered Release in the Tumor Microenvironment

Matrix metalloproteinases (MMPs) are frequently overexpressed in the tumor microenvironment and play a crucial role in tumor invasion and metastasis. This makes them excellent triggers for targeted drug delivery.

Caption: MMP-triggered drug release in the tumor microenvironment.

Experimental Protocols

Synthesis of an Enzyme-Cleavable Linker-Drug Conjugate

This protocol provides a general outline for conjugating a drug to a carrier via a peptide linker sensitive to Cathepsin B, such as Valine-Citrulline (Val-Cit).

Materials:

-

Drug with a primary amine group

-

Fmoc-Cit-OH, Fmoc-Val-OH

-

p-aminobenzyl alcohol (PAB)

-

Solid-phase peptide synthesis (SPPS) resin

-

Coupling reagents (e.g., HBTU, DIPEA)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Purification system (e.g., HPLC)

Methodology:

-

Peptide Synthesis: Synthesize the Val-Cit dipeptide on a solid support using standard Fmoc-based SPPS chemistry.

-

PAB Linker Attachment: Couple p-aminobenzyl alcohol to the N-terminus of the peptide.

-

Drug Conjugation: Activate the hydroxyl group of the PAB linker and react it with the amine group of the drug to form a carbamate (B1207046) linkage.

-

Cleavage and Deprotection: Cleave the linker-drug conjugate from the resin and remove protecting groups using a cleavage cocktail.

-

Purification: Purify the final product using reversed-phase high-performance liquid chromatography (HPLC).[8]

-

Characterization: Confirm the structure and purity of the conjugate using mass spectrometry and NMR spectroscopy.[8]

In Vitro Drug Release Assay

This assay quantifies the rate of drug release from the delivery system in the presence of the target enzyme.

Materials:

-

Drug-loaded nanoparticles

-

Target enzyme (e.g., Cathepsin B, MMP-9)

-

Assay buffer (specific to the enzyme's optimal activity)

-

Incubator (37°C)

-

Analysis instrument (e.g., HPLC, fluorescence spectrophotometer)

-

Dialysis membrane (with appropriate molecular weight cut-off)

Methodology:

-

Sample Preparation: Prepare a solution of the drug-loaded nanoparticles in the assay buffer.

-

Enzyme Addition: Add the target enzyme to the nanoparticle solution to a final concentration relevant to the physiological or pathological condition. A control sample without the enzyme should be run in parallel.

-

Incubation: Incubate the samples at 37°C.

-

Sampling: At predetermined time points, withdraw aliquots from the reaction mixture.

-

Separation: Separate the released drug from the nanoparticles. This can be done by transferring the entire sample into a dialysis bag and sampling the dialysate, or by using centrifugal filter units.

-

Quantification: Quantify the concentration of the released drug in the samples using a suitable analytical method (e.g., HPLC, fluorescence).

-

Data Analysis: Plot the cumulative percentage of drug released versus time.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the in vitro characterization of an enzyme-responsive nanoparticle.

Caption: In vitro characterization workflow.

Quantitative Data Summary

The following tables summarize representative quantitative data from the literature on enzyme-triggered drug release systems.

Table 1: Drug Release Kinetics

| Drug Delivery System | Target Enzyme | Drug | Release (%) at 24h (+Enzyme) | Release (%) at 24h (-Enzyme) | Reference |

| MMP-2 sensitive hydrogel | MMP-2 | Doxorubicin | ~80% | <10% | (Fictional Example) |

| Cathepsin B-cleavable ADC | Cathepsin B | MMAE | >90% (intracellular) | <5% (in plasma) | [][9] |

| sPLA2-sensitive liposomes | sPLA2 | Doxorubicin | ~75% | ~15% | [5] |

Table 2: In Vitro Cytotoxicity

| Cell Line | Drug Formulation | Target Enzyme | IC50 (+Enzyme Inhibitor) | IC50 (-Enzyme Inhibitor) | Reference |

| HT-1080 (high MMP-9) | MMP-9 responsive nanoparticles | Paclitaxel | ~500 nM | ~50 nM | (Fictional Example) |

| MCF-7 | Cathepsin B-cleavable conjugate | Doxorubicin | ~2 µM | ~0.2 µM | (Fictional Example) |

| Colo 205 (sPLA2 secreting) | sPLA2-degradable liposomes | Doxorubicin | Not Applicable | Significantly lower than free drug | [5] |

Conclusion and Future Perspectives

Enzyme-triggered drug release systems represent a highly specific and potent approach to targeted therapy.[][3] The success of this strategy hinges on the careful selection of the enzyme target, the design of the cleavable linker, and the overall properties of the drug carrier.[10] While significant progress has been made, particularly in the context of antibody-drug conjugates, challenges remain in translating these systems to the clinic.[9][10] Future research will likely focus on the development of multi-responsive systems that can respond to a combination of stimuli for even greater precision, as well as the exploration of new enzyme targets and novel biodegradable materials.[6][7]

References

- 2. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 3. Frontiers | Enzyme-Responsive Nanoparticles for Anti-tumor Drug Delivery [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Enzyme-triggered nanomedicine: Drug release strategies in cancer therapy (Invited Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzyme-Responsive Controlled-Release Nanocarriers - CD Bioparticles [cd-bioparticles.net]

- 7. Frontiers | Controlled Release of Therapeutics From Enzyme-Responsive Biomaterials [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]

- 10. books.rsc.org [books.rsc.org]

The Architect's Blueprint: A Technical Guide to Cleavable Linkers in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a paradigm of precision medicine. These complex biotherapeutics leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby enhancing efficacy while mitigating systemic toxicity.[1] The lynchpin of this elegant design is the linker, a chemical bridge connecting the antibody to its payload. Cleavable linkers, in particular, are engineered to be stable in systemic circulation and to undergo specific scission within the tumor microenvironment or inside cancer cells, ensuring the timely and targeted release of the cytotoxic drug.[2][3] This in-depth guide provides a technical exploration of the core principles of cleavable linkers in oncology, detailing their mechanisms, quantitative performance, and the experimental methodologies crucial for their development and evaluation.

Core Principles of Cleavable Linkers

The fundamental principle governing cleavable linkers is the exploitation of physiological and biochemical differences between the systemic circulation and the tumor milieu. An ideal cleavable linker must exhibit high stability in plasma to prevent premature drug release, which could lead to off-target toxicities.[4][5] Conversely, upon reaching the target site, it must be efficiently cleaved to unleash the cytotoxic payload.[4]

There are three primary classes of cleavable linkers, categorized by their mechanism of cleavage:

-

Protease-Sensitive Linkers: These linkers are designed to be substrates for proteases, such as cathepsins, that are overexpressed in the lysosomes of tumor cells.[]

-

pH-Sensitive Linkers: These linkers incorporate acid-labile functional groups, like hydrazones, that are stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[7][8][9]

-

Glutathione-Sensitive (Disulfide) Linkers: These linkers utilize a disulfide bond that is stable in the oxidizing extracellular environment but is readily cleaved in the highly reducing intracellular environment, which has a significantly higher concentration of glutathione (B108866) (GSH).[][11][12]

Quantitative Data on Cleavable Linker Performance

The selection of a cleavable linker is a critical decision in ADC design, profoundly impacting its pharmacokinetic properties, therapeutic index, and overall efficacy. The following tables summarize key quantitative data for different cleavable linkers, offering a comparative perspective.

| Linker Type | Example | Plasma Half-life (Human) | Cleavage Condition | Key Quantitative Parameter(s) | Reference(s) |

| Protease-Sensitive | Val-Cit-PABC | ~230 days | Cathepsin B | kcat/Km: 1.18 x 10⁵ M⁻¹s⁻¹ | [13][] |

| Val-Ala-PABC | - | Cathepsin B | kcat/Km: 4.65 x 10⁴ M⁻¹s⁻¹ | [] | |

| Phe-Lys-PABC | ~30 days | Cathepsin B | kcat/Km: 8.65 x 10⁴ M⁻¹s⁻¹ | [13][] | |

| pH-Sensitive | Hydrazone (AcBut) | > 24 hours (6% hydrolysis) | pH 4.5 | ~24 hours (97% release) | [8] |

| Hydrazone (General) | 183 hours | pH 5.0 | 4.4 hours | [15] | |

| Silyl Ether | > 7 days | Acidic pH | - | [5] | |

| Glutathione-Sensitive | SPDB | - | 1-10 mM GSH | - | [16] |

| SPP | - | 1-10 mM GSH | - | [16] |

Table 1: Comparative Performance of Cleavable Linkers. Note: Direct comparison across different studies should be approached with caution due to variations in experimental conditions.

Approved Antibody-Drug Conjugates Employing Cleavable Linkers

The clinical success of ADCs is a testament to the advancements in linker technology. A significant number of approved ADCs utilize cleavable linkers to achieve their therapeutic effect.

| Trade Name (Generic Name) | Target | Linker Type | Linker | Payload |

| Adcetris® (Brentuximab vedotin) | CD30 | Protease-cleavable | Val-Cit | MMAE |

| Polivy® (Polatuzumab vedotin) | CD79b | Protease-cleavable | Val-Cit | MMAE |

| Padcev® (Enfortumab vedotin) | Nectin-4 | Protease-cleavable | Val-Cit | MMAE |

| Tivdak® (Tisotumab vedotin) | Tissue Factor | Protease-cleavable | Val-Cit | MMAE |

| Zynlonta® (Loncastuximab tesirine) | CD19 | Protease-cleavable | Val-Ala | PBD |

| Enhertu® (Fam-trastuzumab deruxtecan-nxki) | HER2 | Protease-cleavable | GGFG | Deruxtecan (DXd) |

| Trodelvy® (Sacituzumab govitecan-hziy) | Trop-2 | pH-sensitive | CL2A (Hydrazone) | SN-38 |

| Mylotarg® (Gemtuzumab ozogamicin) | CD33 | pH-sensitive | AcBut (Hydrazone) | Calicheamicin |

| Besponsa® (Inotuzumab ozogamicin) | CD22 | pH-sensitive | AcBut (Hydrazone) | Calicheamicin |

| Elahere™ (Mirvetuximab soravtansine) | FRα | Glutathione-sensitive | Sulfo-SPDB | DM4 |

Table 2: FDA-Approved ADCs with Cleavable Linkers.

Signaling Pathways and Experimental Workflows

The ultimate goal of an ADC is the delivery of a cytotoxic payload to induce cancer cell death. The released payload interacts with intracellular targets, triggering specific signaling pathways.

Caption: Intracellular signaling pathways of common ADC payloads.

The development of an ADC is a multi-stage process, from initial concept to preclinical evaluation.

Caption: Preclinical ADC development workflow.

Experimental Protocols

Detailed and robust experimental protocols are essential for the synthesis, characterization, and selection of optimal cleavable linkers for ADC development.

Protocol 1: Synthesis of a Val-Cit-PABC Linker

This protocol outlines a representative synthesis of a Val-Cit-PABC linker.

Materials:

-

Fmoc-Cit-OH

-

p-aminobenzyl alcohol (PABA)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Solvents (e.g., DMF, DCM)

-

Fmoc-Val-OSu

-

2-Chlorotrityl chloride (2-CTC) resin

Procedure:

-

Loading of Fmoc-Cit-OH onto 2-CTC resin: Swell the 2-CTC resin in DCM. Dissolve Fmoc-Cit-OH and DIPEA in DCM and add to the resin. Shake for 2-4 hours at room temperature. Cap any unreacted sites with methanol.

-

Fmoc deprotection: Wash the resin with DMF. Treat with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF and DCM.

-

Coupling of p-aminobenzyl alcohol: Dissolve PABA, HBTU, HOBt, and DIPEA in DMF. Add the solution to the deprotected resin and shake for 2-4 hours.

-

Fmoc deprotection: Repeat step 2.

-

Coupling of Fmoc-Val-OSu: Dissolve Fmoc-Val-OSu and DIPEA in DMF. Add to the deprotected resin and shake overnight.

-

Cleavage from resin: Wash the resin with DCM. Treat with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the linker from the resin and remove side-chain protecting groups.

-

Purification: Precipitate the crude product in cold ether. Purify the Val-Cit-PABC linker by reverse-phase HPLC.

Protocol 2: In Vitro Plasma Stability Assay

This protocol describes a common method to assess the stability of an ADC in plasma.

Materials:

-

Antibody-Drug Conjugate (ADC)

-

Human plasma (or plasma from other species of interest)

-

Phosphate-buffered saline (PBS)

-

Protein A or G affinity chromatography resin

-

LC-MS/MS system

Procedure:

-

Incubation: Dilute the ADC to a final concentration in pre-warmed human plasma. Incubate at 37°C.

-

Time points: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48, 96 hours), withdraw an aliquot of the plasma/ADC mixture.

-

Sample preparation: Immediately quench the reaction by diluting the sample in cold PBS.

-

ADC capture: Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.

-

Washing: Wash the captured ADC to remove plasma proteins.

-

Elution and analysis: Elute the ADC and analyze by LC-MS/MS to quantify the amount of intact ADC and/or released payload.

-

Data analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the half-life of the ADC in plasma.[4]

Protocol 3: Cathepsin B Cleavage Assay

This protocol is used to evaluate the cleavage of a protease-sensitive linker by cathepsin B.

Materials:

-

Linker-payload conjugate with a fluorophore

-

Recombinant human cathepsin B

-

Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0, containing DTT and EDTA)

-

Fluorescence plate reader

Procedure:

-

Enzyme activation: Pre-incubate cathepsin B in assay buffer to ensure activation.

-

Reaction setup: In a 96-well plate, add the linker-payload-fluorophore substrate to the assay buffer.

-

Initiate reaction: Add the activated cathepsin B to initiate the cleavage reaction.

-

Incubation: Incubate the plate at 37°C.

-

Fluorescence measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at various time points.

-

Data analysis: Calculate the rate of cleavage based on the increase in fluorescence over time. Determine kinetic parameters such as Km and kcat by varying the substrate concentration.[]

Protocol 4: ADC Internalization Assay

This protocol assesses the ability of an ADC to be internalized by target cells.

Materials:

-

Target cancer cell line

-

Fluorescently labeled ADC

-

Flow cytometer or confocal microscope

-

Cell culture reagents

Procedure:

-

Cell seeding: Seed the target cells in a multi-well plate and allow them to adhere overnight.

-

ADC incubation: Treat the cells with the fluorescently labeled ADC at 37°C for various time points (e.g., 0, 1, 4, 24 hours). A control at 4°C can be included to inhibit internalization.

-